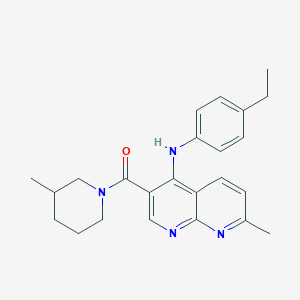
(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
The synthesis of compounds related to (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone showcases innovative techniques in the field of organic chemistry. For instance, a method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement offers a green alternative to traditional transition-metal-catalyzed reactions, highlighting the substance's relevance in environmentally friendly chemical synthesis (Jing et al., 2018).
Pharmacological Activities
Compounds structurally similar to the queried chemical have been identified as potent inducers of apoptosis, demonstrating significant pharmacological potential. For example, a series of (naphthalen-4-yl)(phenyl)methanones has been discovered to induce apoptosis in various cell lines, underscoring the compound's importance in cancer research (Jiang et al., 2008).
Material Science Applications
The compound's derivatives exhibit applications in materials science, such as the synthesis of naphthalene-ring containing diamines for the production of thermally stable polyamides. This research indicates the potential of these compounds in creating new materials with desirable thermal properties (Mehdipour‐Ataei et al., 2005).
Molecular Interaction Studies
Further, the compound and its derivatives are subjects of molecular interaction studies, such as DNA interaction and docking studies of novel Schiff base ligands derived from the compound, highlighting its utility in understanding molecular interactions and potential therapeutic applications (Kurt et al., 2020).
Chemical Sensors
Additionally, derivatives of the compound have been used to develop chemical sensors, illustrating the compound's versatility in analytical chemistry. For instance, naphthoquinone-based chemosensors for transition metal ions show the compound's application in detecting and quantifying metal ions, offering insights into environmental and biological monitoring (Gosavi-Mirkute et al., 2017).
Safety And Hazards
将来の方向性
The development of new drugs that overcome AMR problems is necessary1. Heterocyclic compounds that contain nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs1. There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases1.
Please note that this information is general and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
特性
IUPAC Name |
[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-4-18-8-10-19(11-9-18)27-22-20-12-7-17(3)26-23(20)25-14-21(22)24(29)28-13-5-6-16(2)15-28/h7-12,14,16H,4-6,13,15H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYUGJRKOYNWJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC(C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)
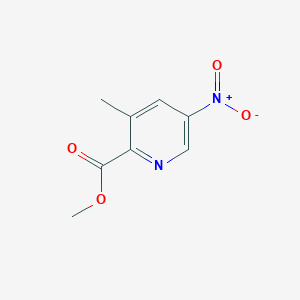
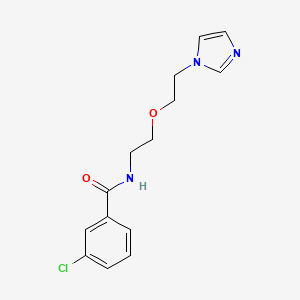
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)
![6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2401714.png)
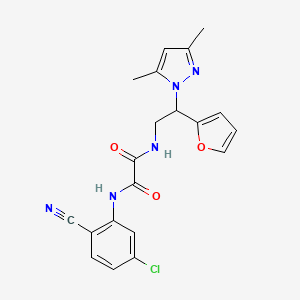
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2401721.png)
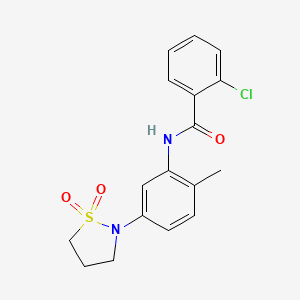
![5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride](/img/structure/B2401726.png)
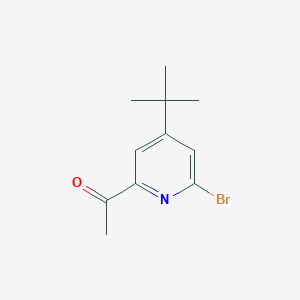
![4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide](/img/structure/B2401729.png)